molecular formula C15H22FN5 B11728960 N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11728960
M. Wt: 291.37 g/mol
InChI Key: MIEIMZRHYUQFRE-UHFFFAOYSA-N
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Description

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes a cyclopentyl group, a fluoroethyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

The synthesis of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the cyclopentyl group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyclopentyl halide reacts with the pyrazole derivative.

    Attachment of the fluoroethyl group: The fluoroethyl group can be introduced via a nucleophilic substitution reaction using a fluoroethyl halide.

    Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using a methylating agent such as methyl iodide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of oxidized derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific groups in the molecule.

    Addition: Addition reactions can occur at the double bonds or nitrogen atoms in the pyrazole ring, leading to the formation of various adducts.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Biology: In biological research, the compound can be used as a tool to study various biochemical pathways and molecular interactions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Industry: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine can be compared with other similar pyrazole derivatives, such as:

    1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine: Lacks the cyclopentyl group, which may affect its biological activity and chemical properties.

    N-(1-cyclopentyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-amine:

    1-(2-fluoroethyl)-3-methyl-1H-pyrazol-5-amine: Similar structure but with a different substitution pattern on the pyrazole ring, leading to different chemical and biological properties.

Properties

Molecular Formula

C15H22FN5

Molecular Weight

291.37 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine

InChI

InChI=1S/C15H22FN5/c1-12-15(11-20(19-12)7-6-16)17-8-13-9-18-21(10-13)14-4-2-3-5-14/h9-11,14,17H,2-8H2,1H3

InChI Key

MIEIMZRHYUQFRE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CN(N=C2)C3CCCC3)CCF

Origin of Product

United States

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